3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of chloro and fluoro substituents at specific positions on the benzothiadiazine ring enhances its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . The reaction conditions often include the use of solvents like water or organic solvents, and the reactions are carried out under mild to moderate temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of homogeneous catalysts and green chemistry protocols to ensure environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives .
Scientific Research Applications
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts on ATP-sensitive potassium channels and AMPA receptors, modulating their activity.
Pathways Involved: It inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water, which contributes to its antihypertensive effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- 2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
Uniqueness
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability compared to other similar compounds. The presence of both chloro and fluoro substituents at the 6 and 8 positions, respectively, provides a distinct pharmacological profile and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H3ClF2N2O2S |
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Molecular Weight |
252.63 g/mol |
IUPAC Name |
3-chloro-6,8-difluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H3ClF2N2O2S/c8-7-11-5-2-3(9)1-4(10)6(5)15(13,14)12-7/h1-2H,(H,11,12) |
InChI Key |
GCGBZJPNVVOPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=NS2(=O)=O)Cl)F)F |
Origin of Product |
United States |
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